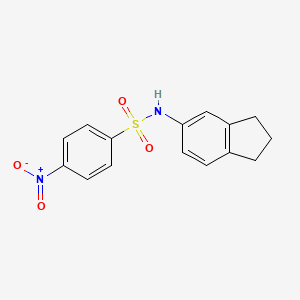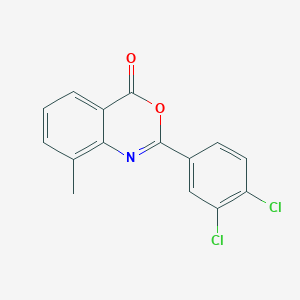
N-(2,3-dihydro-1H-inden-5-yl)-4-nitrobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1H-inden-5-yl)-4-nitrobenzenesulfonamide, also known as DNBS, is a chemical compound that has been widely used in scientific research. It is a potent hapten that has been used to induce experimental colitis in animal models. DNBS has also been used in the study of immune responses and inflammation.
作用机制
N-(2,3-dihydro-1H-inden-5-yl)-4-nitrobenzenesulfonamide exerts its effects by acting as a hapten, which is a small molecule that can bind to larger molecules in the body and trigger an immune response. When this compound is introduced into the body, it binds to proteins in the intestinal mucosa, triggering an immune response that leads to inflammation and tissue damage.
Biochemical and Physiological Effects
This compound-induced colitis in animal models is characterized by inflammation, tissue damage, and changes in the gut microbiome. This compound-induced colitis is also associated with changes in the levels of cytokines, chemokines, and other inflammatory mediators in the gut. These changes contribute to the development of IBD and other inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using N-(2,3-dihydro-1H-inden-5-yl)-4-nitrobenzenesulfonamide in lab experiments is that it provides a reliable and reproducible model of experimental colitis. This allows researchers to study the mechanisms underlying IBD and test new treatments for this condition. However, there are also limitations to the use of this compound in lab experiments. For example, this compound-induced colitis may not fully replicate the complex pathophysiology of human IBD.
未来方向
There are many future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-4-nitrobenzenesulfonamide and its applications. One area of research is the development of new treatments for IBD based on the mechanisms underlying this compound-induced colitis. Another area of research is the use of this compound in the study of the gut microbiome and its role in IBD. Finally, researchers are also exploring the use of this compound in the study of other inflammatory diseases such as asthma and arthritis.
Conclusion
In conclusion, this compound is a potent hapten that has been widely used in scientific research to induce experimental colitis in animal models. This compound has provided researchers with a reliable and reproducible model of IBD that has helped to advance our understanding of the mechanisms underlying this condition. While there are limitations to the use of this compound in lab experiments, it remains an important tool for the study of immune responses and inflammation.
合成方法
N-(2,3-dihydro-1H-inden-5-yl)-4-nitrobenzenesulfonamide can be synthesized using a multi-step process. The first step involves the synthesis of 2,3-dihydro-1H-indene, which is then reacted with 4-nitrobenzenesulfonyl chloride to produce this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
科学研究应用
N-(2,3-dihydro-1H-inden-5-yl)-4-nitrobenzenesulfonamide has been extensively used in scientific research as a tool to induce experimental colitis in animal models. This has helped researchers to study the mechanisms underlying inflammatory bowel disease (IBD) and develop new treatments for this condition. This compound has also been used to study the immune response and inflammation in other diseases such as asthma and arthritis.
属性
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-17(19)14-6-8-15(9-7-14)22(20,21)16-13-5-4-11-2-1-3-12(11)10-13/h4-10,16H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYZGIPVKZIKHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B5714305.png)
![4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5714311.png)
![N'-[(2,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5714316.png)
![N-[4-({[3-(methylthio)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5714331.png)
![1-(3-chlorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5714347.png)
![N-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5714372.png)
![1-[(5-chloro-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5714379.png)

![5-[(4-carboxybutanoyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B5714381.png)

